

# A Comparative Analysis of BMY 14802 and Other 5-HT1A Receptor Agonists

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## Compound of Interest

Compound Name: *BMY 14802*

Cat. No.: *B034006*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the 5-HT1A receptor agonist effects of **BMY 14802** with other well-established agonists: Buspirone, 8-OH-DPAT, and Flesinoxan. The information presented herein is intended to support research and drug development efforts by providing a comprehensive overview of the pharmacological properties of these compounds.

## Introduction to BMY 14802

**BMY 14802** is a novel compound that exhibits a dual affinity for both sigma ( $\sigma$ ) and serotonin 5-HT1A receptors.[1][2] Initially investigated for its potential as an antipsychotic agent, its interaction with the 5-HT1A receptor suggests a broader therapeutic potential, including anxiolytic effects.[3] This guide dissects the 5-HT1A agonist properties of **BMY 14802** in comparison to other key 5-HT1A receptor modulators.

## Comparative Pharmacological Data

The following tables summarize the binding affinity and functional activity of **BMY 14802** and comparator compounds at the 5-HT1A receptor, as well as their affinity for other relevant receptors. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

### Table 1: Receptor Binding Affinity (K<sub>i</sub> in nM)

Compound	5-HT1A	Sigma ( $\sigma$ 1)	Dopamine (D2)	Reference
BMY 14802	~20 (pIC50 = 6.7)	~50 (pIC50 = 7.3)	>10,000	[4]
Buspirone	14	-	420	[5]
8-OH-DPAT	0.9	-	2000	[4]
Flesinoxan	0.12 (pKi = 8.91)	-	>10,000	[5]

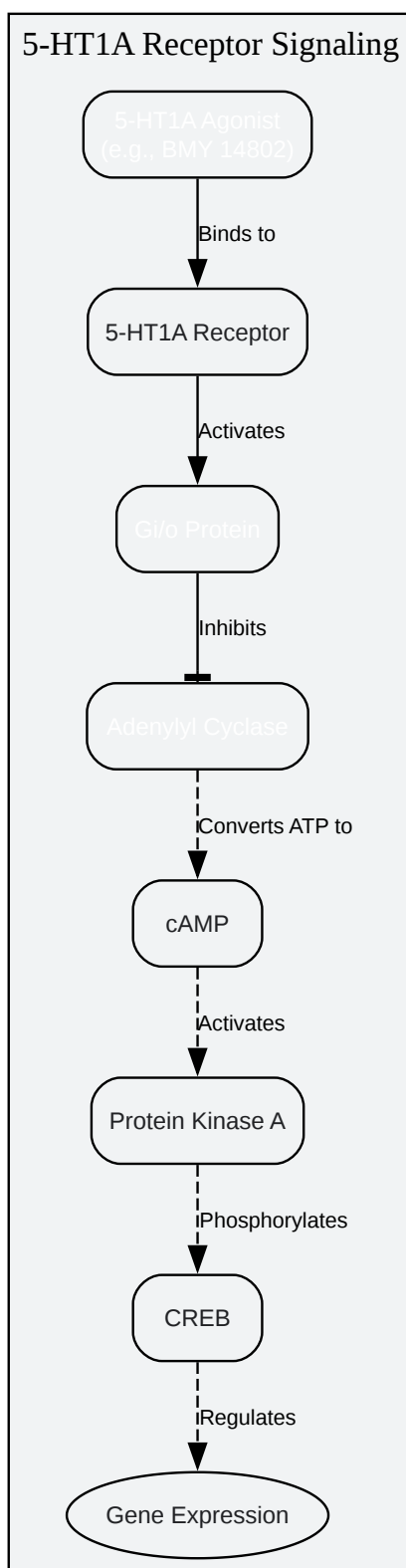
Note: pIC50 and pKi values have been converted to approximate Ki values for comparison. A lower Ki value indicates a higher binding affinity.

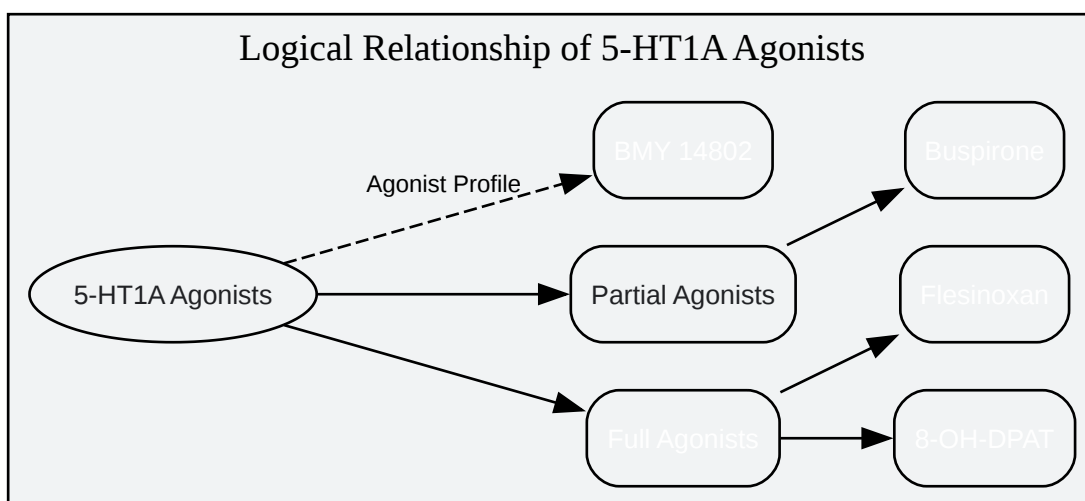
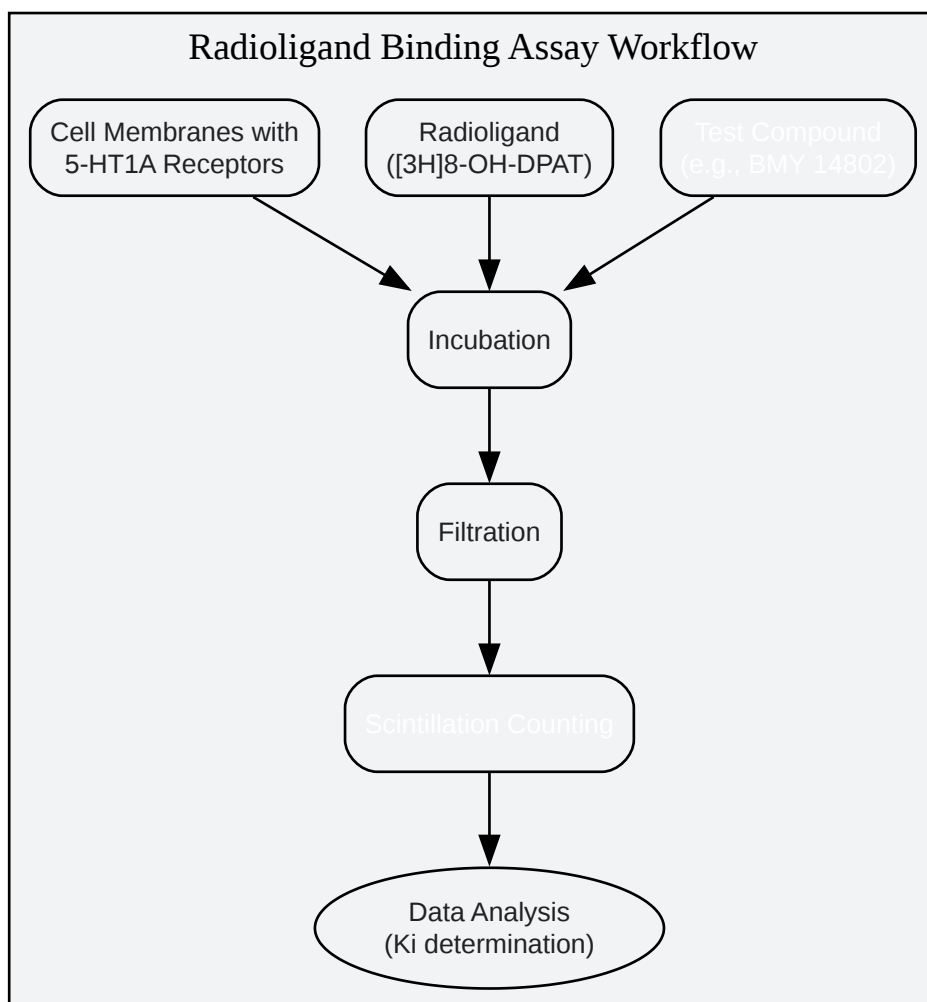
## Table 2: 5-HT1A Receptor Functional Activity

Compound	Agonist Type	Potency (EC50/pEC50)	Efficacy (Emax)	Reference
BMY 14802	Agonist	pEC50 = 6.2	Not explicitly stated	[4]
Buspirone	Partial Agonist	~15-186 nM	Partial	
8-OH-DPAT	Full Agonist	~1-10 nM	Full	[6]
Flesinoxan	Full Agonist	Not explicitly stated	Full	[7]

## Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.





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## References

- 1. BMY 14802, a sigma receptor ligand for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective sigma receptor agonist and antagonist affect dopamine neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discriminative stimulus properties of 8-OH-DPAT: relationship to affinity for 5HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An open study of oral flesinoxan, a 5-HT1A receptor agonist, in treatment-resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
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